3-Amino-4-(benzylamino)benzonitrile
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Description
Scientific Research Applications
1. Electrochemical C–H Amidation Reactions
- Summary of Application : This research developed a mild, efficient electrochemical approach to the site-selective direct C–H amidation of benzene and its derivatives with acetonitrile and benzonitrile .
- Methods of Application : The process involves joint electrochemical oxidation of various arenes in the presence of a copper salt as a catalyst and nitriles . This leads to the formation of N-phenylacetamide from benzene and N-benzylacetamides from benzyl derivatives .
- Results or Outcomes : The process is favorable due to its mild conditions (room temperature, ambient pressure, no strong oxidants) that meet the criteria of green chemistry . It allows the formation of complex molecules from structurally simple starting substrates in one step .
2. Spectroscopic Characterization and Biological Activities
- Summary of Application : The molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN) was studied using Density Functional Theory .
- Methods of Application : The study involved the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile . Natural bond orbital (NBO) analysis was used to study the charge delocalization within the molecule .
- Results or Outcomes : The molecular docking studies were performed to explore the interaction between the AP-PhCN and Influenza endonuclease inhibitor .
3. Spectroscopic Characterization and Biological Activities
- Summary of Application : The molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN) was studied using Density Functional Theory .
- Methods of Application : The study involved the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile . Natural bond orbital (NBO) analysis was used to study the charge delocalization within the molecule .
- Results or Outcomes : The molecular docking studies were performed to explore the interaction between the AP-PhCN and Influenza endonuclease inhibitor .
4. Benzonitrile, 4-amino-
- Summary of Application : This compound is used as a flexible precursor for many derivatives . It is also used as a solvent in the perfumery and pharmaceutical industries .
- Methods of Application : The compound is used in various chemical reactions as a precursor or solvent .
- Results or Outcomes : The use of this compound allows for the formation of complex molecules from structurally simple starting substrates .
5. Spectroscopic Characterization and Biological Activities
- Summary of Application : The molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN) was studied using Density Functional Theory .
- Methods of Application : The study involved the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile . Natural bond orbital (NBO) analysis was used to study the charge delocalization within the molecule .
- Results or Outcomes : The molecular docking studies were performed to explore the interaction between the AP-PhCN and Influenza endonuclease inhibitor .
6. Benzonitrile, 4-amino-
- Summary of Application : This compound is used as a flexible precursor for many derivatives . It is also used as a solvent in the perfumery and pharmaceutical industries .
- Methods of Application : The compound is used in various chemical reactions as a precursor or solvent .
- Results or Outcomes : The use of this compound allows for the formation of complex molecules from structurally simple starting substrates .
properties
IUPAC Name |
3-amino-4-(benzylamino)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-9-12-6-7-14(13(16)8-12)17-10-11-4-2-1-3-5-11/h1-8,17H,10,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCGEBXSWQSQGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-(benzylamino)benzonitrile |
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